molecular formula C18H21N3O2S B2566173 2-(cyclopentylthio)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1797247-21-2

2-(cyclopentylthio)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No. B2566173
CAS RN: 1797247-21-2
M. Wt: 343.45
InChI Key: MLQMITABBMPYFM-UHFFFAOYSA-N
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Description

The compound “2-(cyclopentylthio)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide” is related to a group of compounds disclosed in a patent . The patent discusses the synthesis and characterization of these compounds, as well as some pharmacological data .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A notable application involves the synthesis of new heterocyclic compounds, incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. Through a versatile synthesis route, derivatives including 2-pyridone, chromene, hydrazone, pyrazole, thiazole, and thiophene were created. These compounds, after rigorous evaluation, demonstrated promising antibacterial and antifungal activities, highlighting the potential of incorporating the sulfamoyl moiety into various heterocyclic frameworks for antimicrobial purposes (Darwish et al., 2014).

Antifungal and Anticancer Potential

Another significant application is found in the synthesis of imidazole derivatives targeting the dihydropteroate synthase enzyme, demonstrating appreciable antibacterial activity. This includes activity against resistant bacterial strains such as ESBL, VRE, and MRSA. The study provides a solid foundation for the development of new antimicrobial agents with potential applications in combating resistant bacterial infections (Daraji et al., 2021).

Antimicrobial Activity of Novel Derivatives

The creation of novel 1,2,3,4-tetrahydrocarbazole derivatives of biological interest showcases the versatility of this compound in generating biologically active molecules. Such derivatives have been explored for their anticancer properties, further emphasizing the compound's role in the synthesis of potential therapeutic agents (Fadda et al., 2010).

Inotropic Activity and Cardiotonic Potential

Investigations into dihydropyridazinone derivatives for cardiotonic applications have identified potent inotropes capable of significantly enhancing cardiac contractility. These findings underscore the therapeutic potential of such derivatives in the treatment of heart failure and related cardiac conditions, marking a crucial area of research into the cardiovascular applications of this compound (Robertson et al., 1986).

Novel Anticancer Agents

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents illustrate the compound's utility in the development of new chemotherapeutic options. With specific derivatives showing high selectivity and significant apoptosis induction in cancer cell lines, the research highlights the potential of these molecules in cancer therapy, offering insights into their mechanism of action and therapeutic efficacy (Evren et al., 2019).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-21-18(23)11-10-16(20-21)14-8-4-5-9-15(14)19-17(22)12-24-13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQMITABBMPYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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